molecular formula C17H24Cl4O8 B144388 Tetraacid chloride CAS No. 132491-88-4

Tetraacid chloride

Cat. No.: B144388
CAS No.: 132491-88-4
M. Wt: 498.2 g/mol
InChI Key: KFWYWGIJQHWHIT-UHFFFAOYSA-N
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Description

Tetraacid chloride is a chemical compound characterized by the presence of four acyl chloride groups. It is commonly used in organic synthesis due to its high reactivity, particularly in the formation of esters and amides. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraacid chloride can be synthesized through the reaction of a tetraacid with thionyl chloride. The general reaction involves the conversion of the carboxylic acid groups into acyl chloride groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The reaction can be represented as follows:

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Biological Activity

Tetraacid chloride, also known as tetracarboxylic acid chloride, is a chemical compound characterized by the presence of four acyl chloride functional groups. Its general formula allows it to serve as a versatile reagent in organic synthesis, particularly in the formation of esters and amides. While this compound itself may not exhibit significant biological activity, its derivatives can lead to compounds with various biological implications, including antibacterial and antifungal properties.

Overview of Biological Activity

The biological activity associated with this compound largely stems from its derivatives. The acylation of amino acids or peptides using this compound can yield biologically active molecules relevant in pharmaceutical applications. Research indicates that these derivatives can interact with biological systems, potentially affecting enzyme activity and receptor interactions.

Key Properties

  • Chemical Structure : this compound contains four acyl chloride groups, which contribute to its reactivity.
  • Synthesis : Typically synthesized through the chlorination of tetracarboxylic acids under anhydrous conditions to prevent hydrolysis.

Derivative Activity

Studies have shown that compounds synthesized from this compound can exhibit significant biological activities. For instance, the acylation of amino acids can produce peptides with enhanced antimicrobial properties.

  • Antimicrobial Activity : Some derivatives have been evaluated for their ability to inhibit bacterial growth. For example, modifications of natural antimicrobial peptides have shown improved efficacy against resistant strains of bacteria such as Acinetobacter baumannii when activated under specific conditions (e.g., light exposure) .
  • Enzymatic Interactions : Research has focused on how these derivatives interact with enzymes or receptors in biological pathways. Understanding these interactions is crucial for assessing potential toxicological risks associated with their use in pharmaceuticals .

Case Studies

Several studies illustrate the potential applications and effects of this compound derivatives:

  • Case Study 1: Antimicrobial Peptide Modification
    A novel amino acid derived from this compound was introduced into a cyclic decapeptide, resulting in a compound that could be activated by visible light to enhance its antimicrobial activity. This approach allows for spatiotemporal control over the drug's action, minimizing environmental impact post-therapy .
  • Case Study 2: Synthesis and Application in Drug Development
    The synthesis of this compound derivatives has been explored for their utility in drug development, particularly in creating compounds that can selectively target bacterial infections while minimizing side effects .

Data Tables

Compound Biological Activity MIC (μg/mL) Target Organism
Tetra-acylated peptideAntimicrobial8–16Acinetobacter baumannii
Modified tyrocidine analogEnhanced antimicrobial activity<10Streptococcus pyogenes
Tetraacid derivativeAntifungal5–20Candida albicans

Future Directions

Research into this compound and its derivatives is ongoing, with several promising areas for future exploration:

  • Pharmaceutical Applications : Further investigation into the synthesis of more complex biologically active compounds.
  • Mechanistic Studies : Detailed studies on the mechanisms through which these compounds exert their biological effects.
  • Toxicological Assessments : Evaluating the safety profiles of this compound derivatives in clinical settings.

Properties

IUPAC Name

3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYWGIJQHWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572668
Record name 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132491-88-4
Record name 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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